N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a structurally complex molecule featuring a pyrazolone core linked to a thiazolidinone-furan hybrid via a butanamide bridge. This compound’s unique structure suggests applications in drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-15-20(22(30)27(25(15)2)16-8-4-3-5-9-16)24-19(28)11-6-12-26-21(29)18(33-23(26)32)14-17-10-7-13-31-17/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,28)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVCRHDHAHHAMX-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the thiazolidinone moiety: This involves the reaction of a thioamide with an α-haloketone.
Coupling of the pyrazole and thiazolidinone units: This step may require the use of coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
Medicinal chemistry research may focus on the compound’s potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, the compound could be explored for its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide” involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares its pyrazolone core with several derivatives, but its substituents distinguish it:
*Estimated based on analogous structures.
Key Structural Differences:
- Unlike simpler sulfonamide or acetamide derivatives (e.g., ), the butanamide linker in the target compound provides conformational flexibility, which may optimize interactions with hydrophobic protein pockets.
Physicochemical Properties
- Hydrogen Bonding: The thiazolidinone’s carbonyl and sulfanylidene groups act as hydrogen bond acceptors, similar to sulfonamides but with enhanced polarity due to sulfur’s electronegativity.
- Stability: The α,β-unsaturated ketone in the furan-methylidene group may confer susceptibility to nucleophilic attack, unlike more stable sulfonamide derivatives .
Pharmacological Potential
- The thiazolidinone moiety, seen in antidiabetic drugs like rosiglitazone, suggests possible PPAR-γ modulation .
- Docking Studies: Computational models (as in ) predict that the thiazolidinone-furan system could interact with cysteine residues in enzymatic active sites, a feature absent in simpler acetamides .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological evaluation based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C23H24N4O4S, and it has a molecular weight of 448.53 g/mol. The presence of the pyrazole and thiazolidine rings are pivotal in its interaction with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives related to this compound. For instance, research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, suggesting that the thiazolidine moiety may enhance antimicrobial efficacy through specific interactions with bacterial enzymes .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies:
- Alkaline Phosphatase Inhibition : The compound was screened against human recombinant alkaline phosphatases (h-TNAP, h-IAP) and demonstrated inhibitory activity, albeit less potent than other tested compounds .
- Nucleotidases : It showed inhibition against ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase), which is crucial for nucleotide metabolism .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on different cell lines. For example, derivatives were tested for their cytotoxicity using murine embryonic fibroblasts (NIH 3T3), revealing varying degrees of toxicity that could inform further development for therapeutic applications .
Case Study 1: Anticancer Potential
A study evaluated the anticancer potential of a derivative of this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related pyrazole derivatives. The results showed that these compounds could inhibit pro-inflammatory cytokine release in vitro, highlighting their potential role in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Target/Assay | Result/IC50 Value |
|---|---|---|
| Antimicrobial | Various bacterial strains | Potent inhibition |
| Alkaline Phosphatase | Human recombinant alkaline phosphatase | Moderate inhibition |
| Ecto-nucleotide triphosphate diphosphohydrolase | Human recombinant enzyme | Significant inhibition |
| Cytotoxicity | NIH 3T3 fibroblasts | Varies (low µM range) |
| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition observed |
Q & A
Q. How do non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) influence the compound’s solubility and crystallinity?
- Analysis : Solubility parameters (Hansen solubility parameters) correlate with hydrogen-bonding capacity. Stronger intermolecular interactions (e.g., N–H···O) reduce solubility but enhance crystallinity, as observed in pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
